molecular formula C14H24O3 B14680133 Acetic acid;2-but-2-enylocta-2,7-dien-1-ol CAS No. 34057-65-3

Acetic acid;2-but-2-enylocta-2,7-dien-1-ol

Cat. No.: B14680133
CAS No.: 34057-65-3
M. Wt: 240.34 g/mol
InChI Key: CAEAJRGSCXOZGV-UHFFFAOYSA-N
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Description

Acetic acid;2-but-2-enylocta-2,7-dien-1-ol is an organic compound with a complex structure that includes both acetic acid and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-but-2-enylocta-2,7-dien-1-ol typically involves multi-step reactions starting from readily available materials. One common method involves the use of propargyl alcohol and paraformaldehyde in the presence of copper(I) iodide and diisopropylamine. The reaction mixture is heated to reflux for 24 hours, followed by cooling and extraction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-but-2-enylocta-2,7-dien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Acidified potassium dichromate (K2Cr2O7) or potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated compounds.

Scientific Research Applications

Acetic acid;2-but-2-enylocta-2,7-dien-1-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;2-but-2-enylocta-2,7-dien-1-ol involves its interaction with various molecular targets and pathways. The compound can undergo nucleophilic acyl substitution reactions, where the carbonyl oxygen is protonated, increasing its electrophilicity. This allows nucleophiles to attack, leading to the formation of tetrahedral intermediates and subsequent product formation .

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simpler carboxylic acid with similar acidic properties.

    2-buten-1-ol: An alcohol with a similar structure but lacking the acetic acid moiety.

    Octa-2,7-dien-1-ol: An alcohol with a similar carbon chain but different functional groups.

Uniqueness

Acetic acid;2-but-2-enylocta-2,7-dien-1-ol is unique due to its combination of acetic acid and alcohol functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

34057-65-3

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

acetic acid;2-but-2-enylocta-2,7-dien-1-ol

InChI

InChI=1S/C12H20O.C2H4O2/c1-3-5-7-8-10-12(11-13)9-6-4-2;1-2(3)4/h3-4,6,10,13H,1,5,7-9,11H2,2H3;1H3,(H,3,4)

InChI Key

CAEAJRGSCXOZGV-UHFFFAOYSA-N

Canonical SMILES

CC=CCC(=CCCCC=C)CO.CC(=O)O

Origin of Product

United States

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